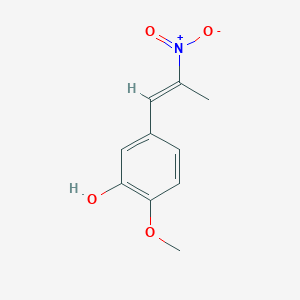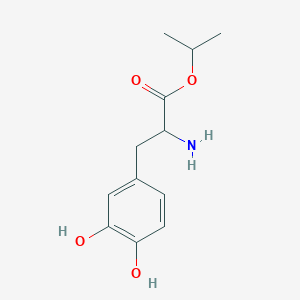
Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-DOPA Isopropyl Ester, also known as L-3,4-dihydroxyphenylalanine isopropyl ester, is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine). L-DOPA is a well-known precursor to dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure centers. L-DOPA Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of L-DOPA, such as its ability to cross the blood-brain barrier more efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-DOPA Isopropyl Ester typically involves the esterification of L-DOPA with isopropanol. One common method involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions, where L-DOPA is dissolved in isopropanol, and the mixture is heated to promote esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of L-DOPA Isopropyl Ester may involve enzymatic methods to achieve higher specificity and yield. For instance, the use of tyrosinase and α-chymotrypsin enzymes has been reported to facilitate the synthesis of L-DOPA esters, including L-DOPA Isopropyl Ester. These enzymes catalyze the hydroxylation and transesterification reactions, respectively, under controlled conditions .
化学反応の分析
Types of Reactions
L-DOPA Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The catechol group in L-DOPA Isopropyl Ester can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
L-DOPA Isopropyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter synthesis and metabolism.
Medicine: Investigated for its potential in treating neurological disorders such as Parkinson’s disease due to its ability to cross the blood-brain barrier more efficiently than L-DOPA.
Industry: Utilized in the development of bioadhesives and other biotechnological applications
作用機序
L-DOPA Isopropyl Ester exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The compound targets dopaminergic neurons and pathways involved in motor control and coordination .
類似化合物との比較
Similar Compounds
- L-DOPA Methyl Ester
- L-DOPA Ethyl Ester
- L-DOPA Benzyl Ester
Comparison
L-DOPA Isopropyl Ester is unique in its balance of lipophilicity and hydrophilicity, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a more effective prodrug for increasing dopamine levels in the brain. Other esters may have different pharmacokinetic properties, affecting their absorption, distribution, and metabolism .
特性
IUPAC Name |
propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
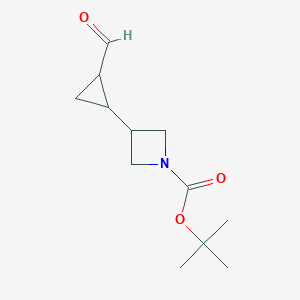
![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)
![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
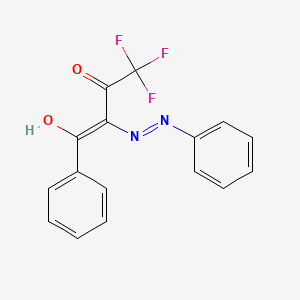
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
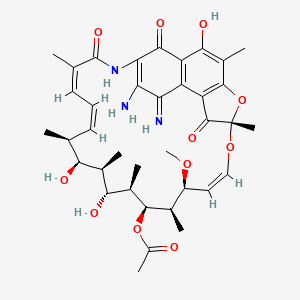

![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)
![Acetic acid, 2-[[2-(trifluoromethyl)phenyl]thio]-](/img/structure/B12326845.png)
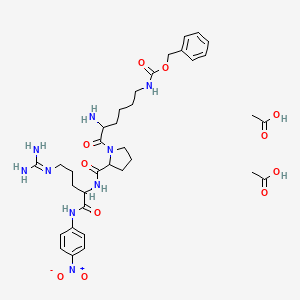
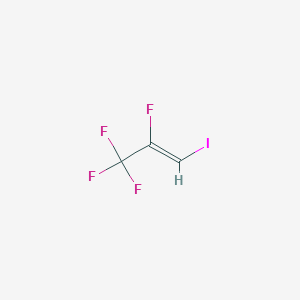
![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)
